![molecular formula C15H14BrNO B5586255 6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5586255.png)
6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzoxazine derivatives, including compounds similar to 6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine, often involves palladium-catalyzed oxidative aminocarbonylation reactions. For instance, Gabriele et al. (2006) described the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines, showcasing a method that could be relevant for synthesizing related compounds (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is characterized by the presence of an oxazine ring, which impacts their chemical behavior and physical properties. The structural elucidation is often achieved through X-ray diffraction analysis, which provides detailed insights into the configuration of these molecules, as demonstrated in the synthesis and analysis of related benzoxazine compounds (Gabriele et al., 2006).
Chemical Reactions and Properties
Benzoxazine compounds, including the one of interest, can undergo a variety of chemical reactions, demonstrating their versatile chemical properties. The reaction pathways and products depend significantly on the substituents present on the benzoxazine core. For example, the reaction of 6-bromocyclohepta[b][1,4]benzoxazine with o-aminophenol has been studied, providing insights into the reactivity and potential transformations of similar structures (Nozoe et al., 1989).
Physical Properties Analysis
The physical properties of benzoxazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the applicability of these compounds in various fields, including material science and pharmaceuticals. Research into similar benzoxazine compounds provides valuable data for understanding the physical characteristics of 6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine.
Chemical Properties Analysis
The chemical properties of benzoxazine derivatives, including reactivity, chemical stability, and potential for further functionalization, are central to their utility in organic synthesis and application development. Studies on compounds like 6-bromo-2-methyl-3,1-benzoxazin-4-one highlight the chemoselectivity and potential reaction pathways that could be applicable to the compound of interest (Derbala, 1996).
properties
IUPAC Name |
6-bromo-3-(3-methylphenyl)-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-3-2-4-14(7-11)17-9-12-8-13(16)5-6-15(12)18-10-17/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCMFOZEJKIMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Br)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.